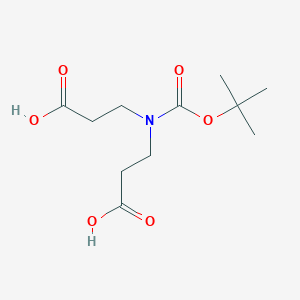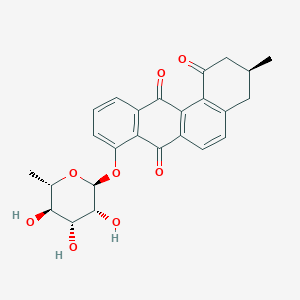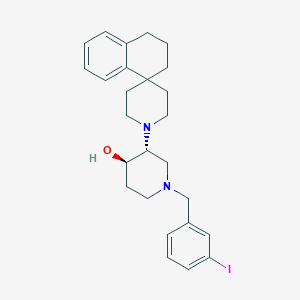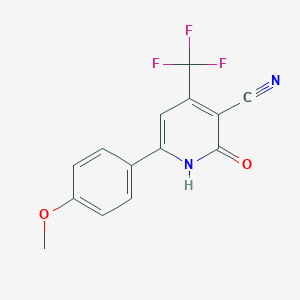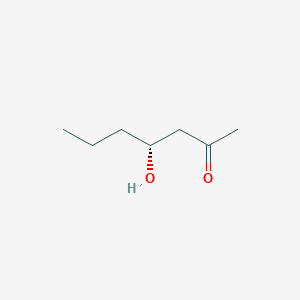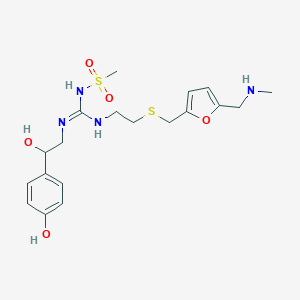![molecular formula C8H8N2S2 B136221 Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) CAS No. 153334-49-7](/img/structure/B136221.png)
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI), commonly known as DTT, is a reducing agent widely used in biochemical research. DTT is a small molecule with a molecular weight of 154.25 g/mol. It is a colorless to pale yellow liquid with a characteristic odor.
作用机制
DTT works by breaking the disulfide bonds in proteins and peptides, which are responsible for maintaining their structure. The reduction of disulfide bonds leads to the unfolding of proteins and peptides, which makes them more accessible for further analysis.
生化和生理效应
DTT has no known biochemical or physiological effects on humans or animals. It is considered safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using DTT in laboratory experiments is its ability to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also relatively cheap and easy to use.
One of the limitations of using DTT is its potential to react with other compounds in the sample, which can interfere with the analysis. DTT can also be unstable in certain conditions, such as high temperatures and acidic pH.
未来方向
There are several future directions for the use of DTT in biochemical research. One area of research is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of research is the use of DTT in the study of protein-protein interactions, as it can help to disrupt disulfide bonds between proteins. Finally, DTT can be used in the development of new drugs and therapies, as it can help to identify potential drug targets and improve drug efficacy.
合成方法
DTT can be synthesized by reacting thioethanol with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction produces DTT along with sodium chloride as a byproduct.
科学研究应用
DTT is widely used in biochemical research as a reducing agent. It is used to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also used in the preparation of samples for gel electrophoresis, as it helps to denature proteins and improve their solubility.
属性
CAS 编号 |
153334-49-7 |
|---|---|
产品名称 |
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
分子式 |
C8H8N2S2 |
分子量 |
196.3 g/mol |
IUPAC 名称 |
2-pyridin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h1-3,6H,4-5H2 |
InChI 键 |
OYRCUNGZSXTSRG-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CN=CC=C2 |
规范 SMILES |
C1CSC(=N1)SC2=CN=CC=C2 |
同义词 |
Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



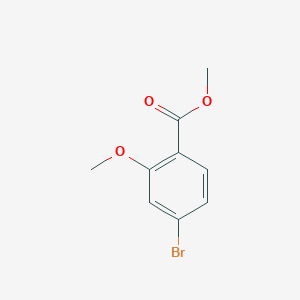
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
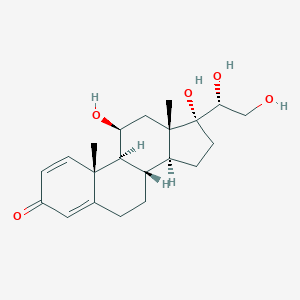

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
